molecular formula C11H10N2 B3188822 4,5-Dihydro-2h-benzo[g]indazole CAS No. 24445-06-5

4,5-Dihydro-2h-benzo[g]indazole

Cat. No. B3188822
CAS RN: 24445-06-5
M. Wt: 170.21 g/mol
InChI Key: IJZPDJZOELSEKV-UHFFFAOYSA-N
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Description

“4,5-Dihydro-2h-benzo[g]indazole” is a heterocyclic aromatic organic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including “4,5-Dihydro-2h-benzo[g]indazole”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “4,5-Dihydro-2h-benzo[g]indazole” is represented by the linear formula C11H10N2 .


Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Synthesis of Indazole Compounds

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The synthesis of 1H- and 2H-indazoles has been achieved through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Medicinal Applications

Indazole-containing compounds have been found to have potential applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Antiproliferative Activities

Some N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .

EGFR/HER-2 Inhibitors

Certain 3,3a,4,5-tetrahydro-2H-benzo[g]indazole compounds have shown potential as EGFR/HER-2 dual inhibitors, suggesting they could be promising lead compounds for the development of novel antitumor agents .

Imidazole Derivatives

Imidazole derivatives, which can be synthesized from indazole compounds, have a broad range of biological activities. They have been used as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents .

Synthesis of Quinoline

Indazole compounds have been used in the synthesis of 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline, which has shown antimicrobial activity against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Inhibition of Cell Growth

Compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Synthesis of Functional Molecules

Imidazole, which can be synthesized from indazole compounds, is a key component to functional molecules that are used in a variety of everyday applications .

Antihistaminic Agent

Imidazole derivatives, which can be synthesized from indazole compounds, have been used as antihistaminic agents .

Antiulcer

Imidazole derivatives, which can be synthesized from indazole compounds, have been used as antiulcer agents .

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Future Directions

The medicinal properties of indazole, which includes “4,5-Dihydro-2h-benzo[g]indazole”, have to be explored in the near future for the treatment of various pathological conditions . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

properties

IUPAC Name

4,5-dihydro-1H-benzo[g]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-4-10-8(3-1)5-6-9-7-12-13-11(9)10/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZPDJZOELSEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-2h-benzo[g]indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-2h-benzo[g]indazole
Reactant of Route 2
4,5-Dihydro-2h-benzo[g]indazole
Reactant of Route 3
4,5-Dihydro-2h-benzo[g]indazole
Reactant of Route 4
4,5-Dihydro-2h-benzo[g]indazole
Reactant of Route 5
4,5-Dihydro-2h-benzo[g]indazole
Reactant of Route 6
4,5-Dihydro-2h-benzo[g]indazole

Citations

For This Compound
29
Citations
GA Pinna, MA Pirisi, JM Mussinu, G Murineddu… - Il Farmaco, 2003 - Elsevier
Tricyclic pyrazole dimers that comprise two kinds of CONH(CH 2 ) n N(CH 3 )(CH 2 ) n NHCO bridges to which are linked potential DNA-intercalating groups such as 1H-benzo[g]…
Number of citations: 29 www.sciencedirect.com
G Sivaprasad, R Sridhar… - Journal of heterocyclic …, 2006 - Wiley Online Library
A selective and easy method is described for the synthesis of 4,5‐dihydro‐2H‐benzo[g]indazoles and 8,9‐dihydro‐2H‐benzo[e]indazoles by the Vilsmeier‐Haack reaction of various …
Number of citations: 21 onlinelibrary.wiley.com
B Umesha, YB Basavaraju - Russian Journal of Bioorganic Chemistry, 2014 - Springer
The pyrazole analogues of podophyllotoxin were synthesized by the chalcone route. This route attracts the attention because of its simple operating conditions and easy availability of …
Number of citations: 11 link.springer.com
J Yadav, RP Chaudhary - Journal of Molecular Structure, 2023 - Elsevier
Condensation of 1-tetralones with phenylisothiocyanate in presence of sodium hydride produced 1-oxo-N-phenyl-1,2,3,4-tetrahydronaphthalene-2-carbothioamides 2a–b. The structure …
Number of citations: 2 www.sciencedirect.com
MA Ragab, M Elagawany, H Daabees, ASF Ahmed… - Bioorganic …, 2022 - Elsevier
Nuclear Estrogen receptors (ER) are cytoplasmic proteins; translocated to the nucleus to induce transcriptional signals after getting bound to the estrogen hormone. ER activation …
Number of citations: 4 www.sciencedirect.com
EA Abdelsalam, WA Zaghary, KM Amin… - Bioorganic …, 2019 - Elsevier
derivatives of benzo[g]indazole 5a, b, benzo[h]quinazoline 7, 12a-c, 13a-c and 15a-c and benzo[h]quinoline 17a-c and 19a-c were synthesized from 6-methoxy-3,4-dihydronaphthalen-1…
Number of citations: 42 www.sciencedirect.com
ME Haiba, ES Al-Abdullah, MM Edrees… - Drug …, 2014 - thieme-connect.com
A new series of novel substituted 3,4-dihydronaphthalene incorporated to benzo[h]quinoline, benzo[g]indazole, thiazolidin-4-one, pyrazolo[3,4-d]thiazol and thiazolo[4,5-b]pyridine ring …
Number of citations: 12 www.thieme-connect.com
Q Xu, S Yu, Y Cai, J Yang, L Zhao, D Liu - Chemical Research in Chinese …, 2018 - Springer
A series of thiol-based indeno[1,2-c]pyrazoles and benzoindazole compounds was designed and synthesized according to the structural specificity of histone deacetylase VI(HDAC6) …
Number of citations: 2 link.springer.com
EAV López, EI Klimova, T Klimova, CA Toledano… - …, 2004 - thieme-connect.com
Pyridine-4-carbaldehyde reacts with ferrocenyl-4, 5-dihydropyrazoles to yield ferrocenyl-1-(4-pyridylmethyl) pyrazoles and ferrocenyl-1-[2-hydroxy-1, 2-bis (4-pyridyl) ethyl] pyrazoles. …
Number of citations: 18 www.thieme-connect.com
C Despotopoulou, C Gignoux, D McConnell… - …, 2009 - thieme-connect.com
4, 5-Dihydrobenzo [g] indazoles were efficiently metallated using hindered Mg-and Zn-TMP amides. Trapping of the resulting organometallic reagents with various electrophiles …
Number of citations: 22 www.thieme-connect.com

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